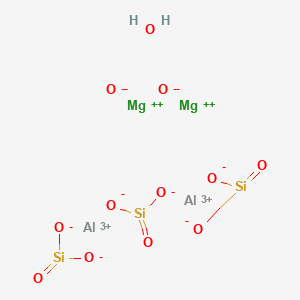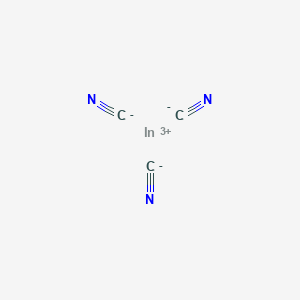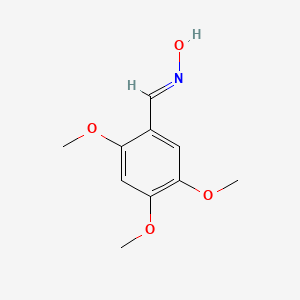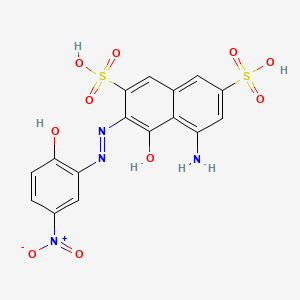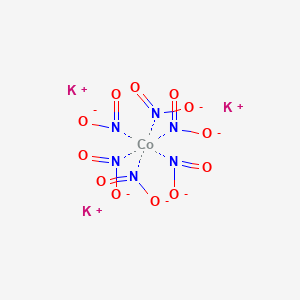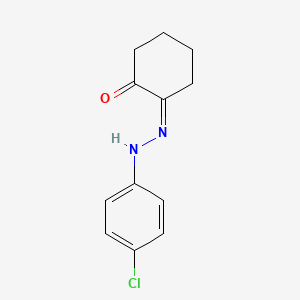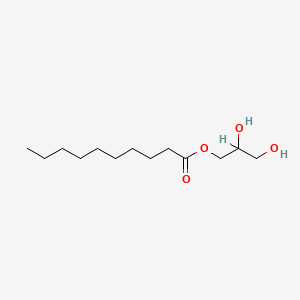
lead diphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Lead diphosphinate can be synthesized through several methods. One common synthetic route involves the reaction of lead(II) acetate with diphosphinic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated by filtration and drying . Industrial production methods may involve high-throughput synthesis and mechanochemical synthesis, which are cleaner and more efficient approaches .
Chemical Reactions Analysis
Lead diphosphinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of lead(IV) compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation states of lead.
Substitution: This compound can participate in substitution reactions where the diphosphinate groups are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .
Scientific Research Applications
Lead diphosphinate has several scientific research applications:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its unique properties make it a candidate for further investigation in drug delivery systems.
Industry: This compound is used in the production of flame retardants and as a precursor for other lead-based compounds
Mechanism of Action
The mechanism of action of lead diphosphinate involves its interaction with molecular targets through its diphosphinate groups. These interactions can lead to the formation of coordination complexes with metals, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Lead diphosphinate can be compared with other similar compounds, such as:
Lead phosphonate: Similar in structure but with different chemical properties and applications.
Lead hypophosphite: Another lead-based compound with distinct reactivity and uses.
Metal diphosphinates: Compounds like copper diphosphinate and zinc diphosphinate, which have different metal centers but similar ligand structures
Properties
CAS No. |
10294-58-3 |
|---|---|
Molecular Formula |
H2O4P2Pb+2 |
Molecular Weight |
335 g/mol |
IUPAC Name |
lead(2+);phosphenous acid |
InChI |
InChI=1S/2HO2P.Pb/c2*1-3-2;/h2*(H,1,2);/q;;+2 |
InChI Key |
KQWFPMFJUCTEFY-UHFFFAOYSA-N |
Canonical SMILES |
OP=O.OP=O.[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


